molecular formula C22H32N2O2 B11222031 2'-isobutyl-{N}-isopropyl-1'-oxo-1',4'-dihydro-2'{H}-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide

2'-isobutyl-{N}-isopropyl-1'-oxo-1',4'-dihydro-2'{H}-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide

Cat. No.: B11222031
M. Wt: 356.5 g/mol
InChI Key: NRXMVVMJVIIWPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’-isobutyl-{N}-isopropyl-1’-oxo-1’,4’-dihydro-2’{H}-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-isobutyl-{N}-isopropyl-1’-oxo-1’,4’-dihydro-2’{H}-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the spirocyclic core, introduction of the isobutyl and isopropyl groups, and the final carboxamide formation. Common reagents used in these steps include organometallic reagents, protecting groups, and catalysts to facilitate the reactions under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of scalable purification methods.

Chemical Reactions Analysis

Types of Reactions

2’-isobutyl-{N}-isopropyl-1’-oxo-1’,4’-dihydro-2’{H}-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

2’-isobutyl-{N}-isopropyl-1’-oxo-1’,4’-dihydro-2’{H}-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies of enzyme inhibition, receptor binding, and other biochemical processes.

    Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2’-isobutyl-{N}-isopropyl-1’-oxo-1’,4’-dihydro-2’{H}-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites with high specificity, potentially leading to potent biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic isoquinoline derivatives, such as:

  • 2’-methyl-{N}-isopropyl-1’-oxo-1’,4’-dihydro-2’{H}-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide
  • 2’-ethyl-{N}-isopropyl-1’-oxo-1’,4’-dihydro-2’{H}-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide

Uniqueness

What sets 2’-isobutyl-{N}-isopropyl-1’-oxo-1’,4’-dihydro-2’{H}-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide apart is its specific substitution pattern, which can lead to unique interactions with biological targets and distinct chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C22H32N2O2

Molecular Weight

356.5 g/mol

IUPAC Name

2-(2-methylpropyl)-1-oxo-N-propan-2-ylspiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxamide

InChI

InChI=1S/C22H32N2O2/c1-15(2)14-24-21(26)18-11-7-6-10-17(18)19(20(25)23-16(3)4)22(24)12-8-5-9-13-22/h6-7,10-11,15-16,19H,5,8-9,12-14H2,1-4H3,(H,23,25)

InChI Key

NRXMVVMJVIIWPB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=O)C2=CC=CC=C2C(C13CCCCC3)C(=O)NC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.